![molecular formula C12H13BrN2O2S B603023 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole CAS No. 1808608-33-4](/img/structure/B603023.png)
1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a 3-bromo-2,4,6-trimethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 3-bromo-2,4,6-trimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with Pyrazole: The sulfonyl chloride is then reacted with pyrazole in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of sulfoxides or sulfones, respectively.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially serving as a lead compound in drug discovery.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Chemical Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole: This compound is unique due to the presence of both a sulfonyl group and a bromine atom on the phenyl ring, which can influence its reactivity and binding properties.
3-Bromo-2,4,6-trimethylphenyl isocyanate: Another compound with a similar phenyl ring structure but different functional groups, leading to distinct chemical properties and applications.
Uniqueness: The combination of the sulfonyl group and the bromine atom in this compound provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1808608-33-4 |
|---|---|
Fórmula molecular |
C12H13BrN2O2S |
Peso molecular |
329.21g/mol |
Nombre IUPAC |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-7-9(2)12(10(3)11(8)13)18(16,17)15-6-4-5-14-15/h4-7H,1-3H3 |
Clave InChI |
GRTPYXBDIMDUTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2C=CC=N2)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


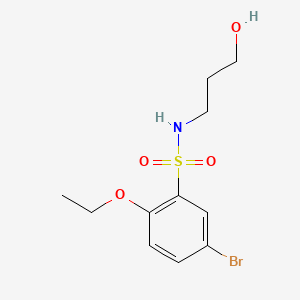
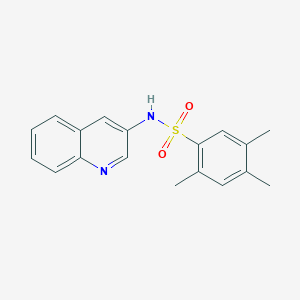
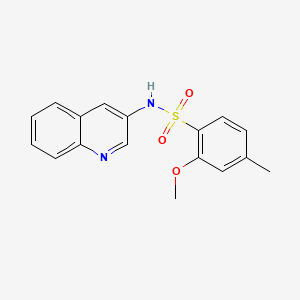
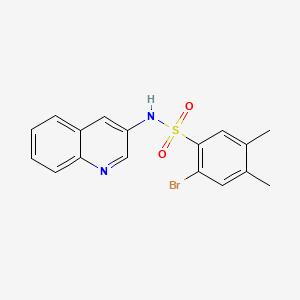
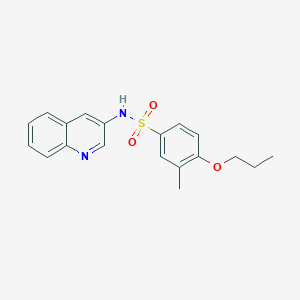
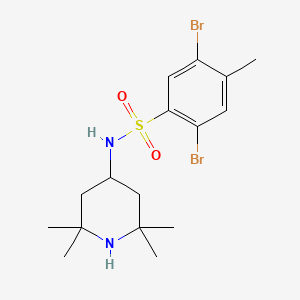
amine](/img/structure/B602947.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602955.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B602959.png)
amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)
